molecular formula C12H15BF3N3O3 B3223507 2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide CAS No. 1218789-37-7

2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide

Cat. No.: B3223507
CAS No.: 1218789-37-7
M. Wt: 317.07 g/mol
InChI Key: UWWLIVCPXPFZCP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide is a fluorinated organic compound that contains a boronic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide typically involves a multi-step reaction process. One common method is the reaction of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine with trifluoroacetic anhydride in the presence of a suitable base, such as triethylamine, under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity. The process would also involve purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.

  • Reduction: : The boronic acid derivative can be reduced to form boronic esters.

  • Substitution: : The pyrimidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Trifluoromethyl derivatives.

  • Reduction: : Boronic esters.

  • Substitution: : Substituted pyrimidines or other derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Organic Synthesis: : It can be used as a building block in the synthesis of more complex organic molecules.

  • Medicinal Chemistry: : The presence of fluorine atoms can enhance the biological activity and stability of pharmaceuticals.

  • Boron Chemistry: : It serves as an intermediate in the preparation of boronic acids and their derivatives, which are important in cross-coupling reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, the trifluoromethyl group can enhance binding affinity to biological targets due to its high electronegativity and lipophilicity. The boronic acid derivative can form reversible covalent bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: : Similar structure but different heterocyclic core.

  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: : Similar boronic acid derivative but different substituents on the aromatic ring.

Uniqueness

2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This makes it particularly useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

2,2,2-trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3N3O3/c1-10(2)11(3,4)22-13(21-10)7-5-17-9(18-6-7)19-8(20)12(14,15)16/h5-6H,1-4H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWLIVCPXPFZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675250
Record name 2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-37-7
Record name 2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide
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2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide
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2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide
Reactant of Route 4
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2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide
Reactant of Route 5
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2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide

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